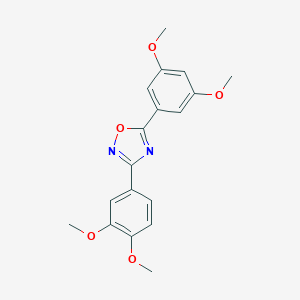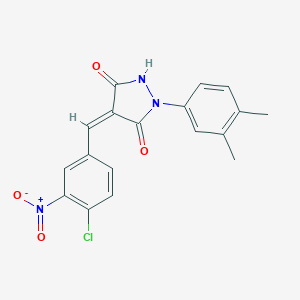![molecular formula C28H26BrNO5 B301945 (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301945.png)
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BBA, is a novel compound synthesized in recent years. This compound has attracted significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, studies have suggested that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit HDAC activity and induce apoptosis in cancer cells. Physiologically, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit tumor growth in animal models and reduce the expression of proteins involved in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its specificity for HDAC inhibition. (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to selectively inhibit HDAC activity without affecting other enzymes or proteins. This specificity makes (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid to cells or animals in lab experiments.
Direcciones Futuras
There are several future directions for research on (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further investigate the mechanism of action of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. Understanding how (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits HDAC activity and induces apoptosis in cancer cells could lead to the development of more effective cancer treatments. Another direction is to explore the potential of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other anticancer agents. Studies have shown that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can enhance the anticancer effects of other agents, such as paclitaxel. Finally, future research could focus on improving the solubility of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in aqueous solutions, which would make it a more practical tool for lab experiments.
Métodos De Síntesis
The synthesis of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves a series of chemical reactions. The starting material is 2-(benzyloxy)-5-bromobenzaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form a 2-(benzyloxy)-5-bromophenyl-1,3-dioxolane intermediate. The intermediate is then reacted with acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Aplicaciones Científicas De Investigación
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has anticancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Nombre del producto |
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C28H26BrNO5 |
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
2-[9-(5-bromo-2-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H26BrNO5/c29-18-12-13-24(35-16-17-6-2-1-3-7-17)19(14-18)26-27-20(8-4-10-22(27)31)30(15-25(33)34)21-9-5-11-23(32)28(21)26/h1-3,6-7,12-14,26H,4-5,8-11,15-16H2,(H,33,34) |
Clave InChI |
KCDPKGSDTDVLDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)

![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)